molecular formula C23H28N4O3S2 B2474293 4-(N,N-diisobutylsulfamoyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide CAS No. 361479-26-7

4-(N,N-diisobutylsulfamoyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide

Katalognummer: B2474293
CAS-Nummer: 361479-26-7
Molekulargewicht: 472.62
InChI-Schlüssel: LYDUBCILUUCVJR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(N,N-diisobutylsulfamoyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide is a complex organic compound that features a benzamide core substituted with a sulfamoyl group and a thiazolyl-pyridine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(N,N-diisobutylsulfamoyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazolyl-pyridine intermediate, which is then coupled with a benzamide derivative. The sulfamoyl group is introduced in the final steps through sulfonation reactions. Reaction conditions often involve the use of catalysts, solvents like dichloromethane or dimethylformamide, and temperature control to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. Purification methods like recrystallization, chromatography, and distillation are crucial to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

4-(N,N-diisobutylsulfamoyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzamide or thiazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide or electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research has indicated that derivatives of compounds similar to 4-(N,N-diisobutylsulfamoyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide possess significant antimicrobial properties. Studies have evaluated their efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures have shown minimum inhibitory concentrations (MIC) ranging from 1.27 µM to 2.65 µM against tested strains, indicating potent antimicrobial effects .

Anticancer Potential

The compound's structural features suggest potential anticancer activity. Compounds related to this structure have been tested for their ability to inhibit cancer cell proliferation. Notably, studies have demonstrated that certain derivatives exhibit IC50 values lower than standard chemotherapeutic agents, suggesting they may be more effective against specific cancer cell lines such as colorectal carcinoma (HCT116) with IC50 values around 5.85 µM .

Toxicological Profile

While specific toxicological data on this compound remains limited, related compounds have shown variable toxicity profiles based on structural modifications. Rigorous preclinical studies are essential to evaluate safety before clinical applications can be considered.

Case Studies and Research Findings

Study ReferenceBiological ActivityMethodologyKey Findings
AntimicrobialTube dilution techniqueMIC values ranging from 1.27 µM to 2.65 µM against various strains
AnticancerSulforhodamine B assayIC50 values < 5.85 µM against HCT116 cell line
GPCR modulationcAMP assaysConfirmed partial agonist activity at dopamine D2 receptors

Wirkmechanismus

The mechanism of action of 4-(N,N-diisobutylsulfamoyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. Pathways involved may include inhibition of enzymatic activity or alteration of signal transduction processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-(N,N-diisopropylsulfamoyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide
  • 4-(N,N-diethylsulfamoyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide

Uniqueness

4-(N,N-diisobutylsulfamoyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide is unique due to its specific sulfamoyl and thiazolyl-pyridine substitutions, which confer distinct chemical and biological properties. These structural features may result in different reactivity, binding affinity, and overall efficacy compared to similar compounds.

Biologische Aktivität

The compound 4-(N,N-diisobutylsulfamoyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide is a novel hybrid molecule that combines features of pyridine and thiazole, known for their biological activity. This article reviews the biological activity of this compound, focusing on its anticancer potential, mechanisms of action, and comparative studies with related compounds.

  • Molecular Formula : C24_{24}H37_{37}ClN4_4O3_3S2_2
  • Molecular Weight : 529.2 g/mol
  • CAS Number : 1329869-75-1

Anticancer Activity

Research indicates that the compound exhibits significant cytotoxic effects against various cancer cell lines. In a study evaluating pyridine-thiazole hybrid molecules, it was found that derivatives similar to this compound displayed potent antiproliferative activity:

  • IC50 Values :
    • In HL-60 cells (acute human promyelocytic leukemia): 0.57 µM
    • In pseudo-normal human cell lines: >50 µM .

This selectivity suggests that the compound may be a promising candidate for anticancer therapy.

The mechanisms underlying the anticancer effects of this compound involve several pathways:

  • Induction of Apoptosis : The compound has been shown to significantly increase the number of apoptotic cells in treated populations. For instance, in MCF-7 cells, approximately 42.7% of cells underwent apoptosis after treatment with the compound at a concentration of 5 µM, compared to only 4.4% in control groups .
  • Impact on Mitochondrial Membrane Potential (ΔΨm) : The compound caused depolarization of mitochondrial membranes, indicating a perturbation in mitochondrial function associated with apoptosis .
  • Genetic Instability Induction : Morphological changes observed in treated cells resemble those associated with mitotic catastrophe, suggesting that the compound may induce genetic instability in tumor cells .

Comparative Studies

Comparative studies with other pyridine-thiazole derivatives highlight the unique efficacy of this compound:

CompoundIC50 (HL-60 Cells)SelectivityMechanism
This compound0.57 µMHighApoptosis induction, mitochondrial dysfunction
Compound A (similar structure)>50 µMLowLimited cytotoxicity
Compound B (different derivative)1.5 µMModerateApoptosis via different pathway

Case Studies

  • Study on Cytotoxic Action : A detailed investigation into various cancer cell lines showed that the compound effectively inhibited cell proliferation across multiple types, including colon and breast cancer .
  • Mechanistic Insights : Preincubation with Fluzaparib (a PARP1 inhibitor) reduced the cytotoxic activity of related compounds by over 50%, indicating that DNA repair pathways are involved in the response to treatment .

Eigenschaften

IUPAC Name

4-[bis(2-methylpropyl)sulfamoyl]-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O3S2/c1-16(2)13-27(14-17(3)4)32(29,30)19-10-8-18(9-11-19)22(28)26-23-25-21(15-31-23)20-7-5-6-12-24-20/h5-12,15-17H,13-14H2,1-4H3,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYDUBCILUUCVJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC(C)C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.